3-amino-N-(3-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
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Description
Scientific Research Applications
Functionalized Partially Hydrogenated Quinolines Synthesis
A Stork reaction — intramolecular transamination — alkylation tandem protocol was employed to create functionalized partially hydrogenated quinolines, including derivatives of 3-amino-N-(3-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide. The molecular and crystal structures of these compounds were meticulously analyzed through X-ray diffraction, providing insights into their spatial arrangement and potential chemical interactions (Dyachenko et al., 2019).
Antiproliferative Activity and Molecular Modelling
In the realm of medicinal chemistry, 47 derivatives including thieno[2,3-b]pyridines-2-carboxamides and tetrahydrothieno[2,3-b]quinolones-2-carboxamides were synthesized and assessed for their antiproliferative activity against various cell lines. Notably, the 5-keto-tetrahydrothieno[2,3-b]quinolones-2-carboxamides series exhibited significant activity, particularly a compound with a 3-methoxyphenylcarboxamide moiety. Molecular modelling revealed intricate interactions of these compounds with key amino acids, providing a framework for understanding their antiproliferative mechanisms (Hung et al., 2014).
Diverse Applications
Polymorphic Modifications for Hypertension Remedy
An intriguing application was discovered in a derivative, 6-Hydroxy-N-(4-methoxyphenyl)-4-oxo-2,4-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide, which was identified to possess strong diuretic properties. This compound could potentially serve as a novel remedy for hypertension. Detailed crystallographic studies revealed two polymorphic modifications, providing valuable information on its structural adaptability and possible therapeutic mechanisms (Shishkina et al., 2018).
properties
IUPAC Name |
3-amino-N-(3-methoxyphenyl)-5-oxo-7,8-dihydro-6H-thieno[2,3-b]quinoline-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3S/c1-25-11-5-2-4-10(8-11)21-18(24)17-16(20)13-9-12-14(22-19(13)26-17)6-3-7-15(12)23/h2,4-5,8-9H,3,6-7,20H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGOHPPFOMMRETJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=C(C3=CC4=C(CCCC4=O)N=C3S2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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